1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
Description
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Properties
CAS No. |
802912-44-3 |
|---|---|
Molecular Formula |
C29H36Cl2N3Ru- |
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
InChI Key |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide; dichloro(3-pyridin-2-ylpropylidene)ruthenium is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. Ruthenium complexes are known for their unique mechanisms of action that often involve the induction of oxidative stress and apoptosis in cancer cells.
Synthesis and Characterization
This compound can be synthesized through various methods involving the coordination of ruthenium with specific ligands. The synthesis typically involves the reaction of dichloro(3-pyridin-2-ylpropylidene)ruthenium with 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide. Characterization techniques such as FTIR and NMR spectroscopy are commonly utilized to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Research indicates that ruthenium complexes exhibit significant antitumor properties. A study involving a related ruthenium complex demonstrated an increase in apoptosis rates in tumor cells treated with ruthenium compounds, showing an increase from 14.79% to 59.72% in treated cells . This suggests that the compound may induce cell death through mechanisms similar to those observed with traditional chemotherapeutic agents like cisplatin.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, a modified Ru(III) compound showed a cytotoxic effect of 15.33% against MCF-7 cells . Furthermore, ruthenium NHC complexes generally exhibit higher cytotoxicity compared to standard anticancer drugs .
The mechanism by which these ruthenium complexes exert their biological effects often involves the generation of reactive oxygen species (ROS). These ROS can lead to oxidative stress within cancer cells, triggering apoptotic pathways. Studies have shown that ruthenium complexes can interact with cellular components such as DNA and proteins involved in apoptosis signaling .
Comparative Table of Biological Activities
| Compound | Cell Line | Cytotoxicity (%) | Mechanism |
|---|---|---|---|
| Ruthenium Complex A | MCF-7 | 15.33 ± 2.7 | Induction of apoptosis via ROS |
| Ruthenium Complex B | HCT116 | Higher than cisplatin | DNA interaction and oxidative stress |
| Ruthenium NHC Complex | Various (colon, breast) | Higher than standard drugs | ROS production and apoptosis |
Case Studies
- In Vivo Studies : In a study using Walker 256 carcinoma-bearing Wistar rats, treatment with a ruthenium complex resulted in significant tumor growth inhibition alongside increased oxidative stress markers .
- In Vitro Studies : Another study assessed the antiproliferative activity of several ruthenium complexes against human cervical and breast cancer cell lines, noting that some complexes were up to two-fold more effective than cisplatin .
Scientific Research Applications
Olefin Metathesis
One of the primary applications of this compound is in olefin metathesis reactions. The ruthenium center facilitates the exchange of alkene groups between different olefins, which is crucial for synthesizing complex organic molecules. This reaction is widely used in pharmaceuticals and materials science for creating polymers and fine chemicals.
Hydrogenation Reactions
The compound acts as a catalyst for selective hydrogenation processes. It can hydrogenate various substrates, including alkenes and alkynes, leading to the formation of saturated compounds. This property is particularly useful in the synthesis of pharmaceuticals where specific hydrogenation steps are required.
Cross-Coupling Reactions
As an N-Heterocyclic Carbene (NHC) ligand, it plays a significant role in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in organic synthesis.
Polymer Synthesis
The compound can be utilized in the synthesis of advanced polymers through ring-opening metathesis polymerization (ROMP). Its ability to initiate polymerization makes it valuable for creating new materials with tailored properties.
Nanomaterials
Research has shown that complexes involving this compound can be used to synthesize nanomaterials with specific electronic and optical properties. These materials have potential applications in electronics and photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of the American Chemical Society (1999) | Olefin Metathesis | Demonstrated the effectiveness of NHC-ruthenium complexes in olefin metathesis, highlighting their stability and reactivity under various conditions. |
| Angewandte Chemie (2019) | Hydrogenation | Reported on the selective hydrogenation of substituted aryl boronate esters using a rhodium complex derived from this compound, achieving high yields and selectivity. |
| Organometallics (2002) | Cross-Coupling | Explored the efficiency of palladium/imidazolium salt systems in Suzuki-Miyaura reactions, emphasizing the role of NHC ligands in enhancing reaction rates and yields. |
Preparation Methods
Synthetic Routes and Preparation Methods
The preparation of this ruthenium complex involves multi-step synthetic protocols typically starting from ruthenium precursor complexes and NHC ligand precursors. The methods can be broadly categorized as follows:
Synthesis via Ruthenium Precursor and NHC Ligand Coordination
- The complex is commonly prepared by reacting a ruthenium precursor such as [RuCl2(1,3-bis(2,4,6-trimethylphenyl)imidazoline-2-ylidene)(pyridine)] with a suitable alkylidene ligand precursor (e.g., 3-pyridin-2-ylpropylidene) under inert atmosphere conditions.
- The reaction is typically performed in dry, aprotic solvents like toluene or dichloromethane under argon or nitrogen to prevent oxidation or hydrolysis.
- Heating the mixture (e.g., at 353 K for 1 hour) facilitates ligand exchange and complex formation.
- The reaction mixture is then cooled (e.g., to 253 K) to precipitate the product, which is purified by filtration and washing with cold hexane and methanol to remove impurities.
- Final drying under vacuum yields the ruthenium complex as a green powder.
Transmetallation from Silver-NHC Complexes
- An alternative route involves transmetallation, where the NHC ligand is first coordinated to silver(I) to form a silver-NHC complex.
- This intermediate is then reacted with a ruthenium dimer precursor such as [RuCl2(p-cymene)]2, yielding the ruthenium-NHC complex with high yields (80–90%).
- This method allows for cleaner synthesis and better control over the ligand environment.
- The resulting complexes are soluble in solvents like chloroform and dichloromethane, facilitating purification and characterization.
Detailed Experimental Procedure Example
| Step | Procedure Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve 200 mg (0.26 mmol) of ruthenium precursor [RuCl2(NHC)(pyridine)] in 4 mL dry toluene under argon | Inert atmosphere, dry solvent | Clear solution |
| 2 | Add 0.31 mmol styrene derivative dropwise under argon | Argon atmosphere, stirring | Reaction mixture |
| 3 | Seal flask and heat at 353 K for 1 hour | Heating | Ligand exchange occurs |
| 4 | Cool reaction mixture to 253 K for 30 minutes | Cooling | Precipitation of product |
| 5 | Filter precipitate, wash with cold hexane (3 × 5 mL) and methanol (3 × 3 mL) | Cold solvents at 253 K | Purified green powder |
| 6 | Dry under vacuum for 2 hours | Vacuum drying | Final ruthenium complex |
This procedure yields the ruthenium complex suitable for catalytic applications and crystallographic studies.
Characterization and Purity Assessment
Elemental Analysis: Confirms the composition and purity of the complex.
Research Findings and Challenges in Preparation
- The presence of the pyridin-2-ylpropylidene ligand allows fine-tuning of the electronic and steric properties of the ruthenium center, potentially enhancing catalytic activity and selectivity.
- Stability under ambient conditions remains a challenge; the complex is hygroscopic and requires careful handling and storage at low temperatures (2–8 °C).
- Optimization of solvent systems and reaction conditions continues to be an area of active research to improve yields and catalyst longevity.
Summary Table of Preparation Methods
Q & A
Q. What are the optimal synthetic routes for preparing this ruthenium complex, and how can side products be minimized?
The synthesis typically involves ligand exchange reactions under inert atmospheres. For example, a common method is refluxing a precursor RuCl₃·nH₂O with 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene ligands in dichloromethane or toluene, followed by addition of pyridyl-based co-ligands. Key steps include:
- Ligand Purification : Pre-purify N-heterocyclic carbene (NHC) ligands via recrystallization to avoid steric hindrance issues during coordination .
- Temperature Control : Maintain reflux temperatures between 80–110°C to prevent ligand decomposition .
- Workup : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the target complex from byproducts like unreacted RuCl₃ or ligand dimers .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this complex?
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm ligand coordination. For example, downfield shifts (~δ 160–180 ppm in ¹³C NMR) indicate carbene-Ru bonding .
- X-ray Crystallography : Single-crystal analysis reveals octahedral geometry with bond lengths (e.g., Ru–Cl: 2.35–2.45 Å; Ru–N: 2.05–2.15 Å) and Addison parameters (e.g., 0.244 for N,N-dialkyl variants), confirming ligand-induced distortions .
- ESI-MS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M-Cl]⁺) with <2 ppm error .
Q. What are the primary catalytic applications of this complex in organic synthesis?
This complex is a robust catalyst for:
- Olefin Metathesis : Exhibits high turnover numbers (TON > 10⁴) in ring-closing metathesis (RCM) of dienes, particularly with electron-deficient substrates .
- Transfer Hydrogenation : Reduces ketones to alcohols using i-PrOH as a hydrogen source, with enantioselectivity up to 90% ee when chiral co-ligands are employed .
- C–H Activation : Facilitates ortho-arylation of pyridines via chelation-assisted mechanisms .
Advanced Research Questions
Q. How do ligand substitutions (e.g., pyridyl vs. indenylidene) impact catalytic activity and stability?
Comparative studies show:
- Pyridyl Ligands : Enhance stability in polar solvents (e.g., DMF) but reduce TON in RCM due to weaker π-backbonding .
- Indenylidene Ligands : Improve thermal stability (up to 150°C) but require higher catalyst loadings (1–5 mol%) for cross-metathesis .
- NHC Ligand Steric Effects : Bulky mesityl groups (2,4,6-trimethylphenyl) increase catalyst lifetime by shielding the Ru center from deactivation via dimerization .
Table 1 : Ligand Effects on RCM of 1,5-Hexadiene
| Ligand Type | TON (×10³) | Selectivity (%) | Stability (h) |
|---|---|---|---|
| Pyridyl | 8.2 | 78 | 24 |
| Indenylidene | 12.5 | 92 | 48 |
| NHC-Mesityl | 15.7 | 95 | 72 |
| Data derived from |
Q. How can computational methods (DFT, MD) predict electronic structure and reaction pathways?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 2.1–2.5 eV for Ru–NHC complexes), correlating with redox potentials in catalytic cycles .
- Molecular Dynamics (MD) : Simulates solvent effects on ligand dissociation kinetics, showing toluene stabilizes the Ru center better than THF .
- NBO Analysis : Identifies strong σ-donation from carbene ligands (NHC → Ru) and moderate π-backdonation (Ru → pyridyl), explaining oxidative stability .
Q. What strategies mitigate catalyst deactivation in demanding reaction environments?
- Additives : Silver salts (AgOTf) scavenge chloride ions, preventing Ru–Cl bond reformation and maintaining active Ru=CH species .
- Solvent Optimization : Use non-coordinating solvents (e.g., dichloroethane) to avoid ligand displacement .
- In Situ Monitoring : UV-Vis spectroscopy tracks Ru=CH absorption bands (λ = 350–400 nm) to detect decomposition intermediates .
Contradictions and Methodological Considerations
- Structural Variability : Crystal structures in show bond angle deviations (C16–C17–C18 = -1.5° to 179.6°) compared to idealized geometries, suggesting dynamic ligand flexibility. This necessitates multiple crystallographic datasets for accurate modeling .
- Catalytic Efficiency : Conflicting TON values in vs. may arise from differences in substrate purity or moisture levels. Rigorous drying of solvents (<10 ppm H₂O) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
